Pranolium iodide
Description
In a seminal study, pranolium (referred to as UM-272) demonstrated efficacy in preventing aconitine-induced arrhythmias in rats by stabilizing myocardial cell action potentials . This suggests that pranolium iodide, if synthesized, may exhibit comparable or enhanced antiarrhythmic activity due to the iodine ion’s larger atomic radius and polarizability, which could influence receptor binding kinetics.
Properties
CAS No. |
38726-81-7 |
|---|---|
Molecular Formula |
C18H26INO2 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(2-hydroxy-3-naphthalen-1-yloxypropyl)-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C18H26NO2.HI/c1-14(2)19(3,4)12-16(20)13-21-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,14,16,20H,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CGJSFWQIYXGCIF-UHFFFAOYSA-M |
SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[I-] |
Canonical SMILES |
CC(C)[N+](C)(C)CC(COC1=CC=CC2=CC=CC=C21)O.[I-] |
Related CAS |
50643-33-9 (Parent) |
Synonyms |
dimethylpropranolol N,N-dimethyl-1-isopropylamino-3-(1-naphthyloxy)propan-2-ol N,N-dimethylpropranolol pranolium pranolium chloride pranolium iodide pranolium iodide, (+-)-isomer SC 27761 UM 272 UM-272 |
Origin of Product |
United States |
Comparison with Similar Compounds
Prolonium Iodide (CAS 123-47-7)
- Structure: Prolonium iodide is a quaternary ammonium salt with iodine as the counterion, structurally akin to pranolium iodide.
- Therapeutic Use : Primarily used as a vasodilator to improve cerebral and peripheral blood flow .
- Key Difference: Unlike this compound, prolonium iodide lacks beta-blocking activity, focusing instead on hemodynamic effects.
Stilonium Iodide (CAS 77257-42-2)
- Structure: Another iodine-containing quaternary ammonium compound.
- Therapeutic Use : Investigated for antispasmodic and anticholinergic effects .
- Key Difference: Stilonium iodide targets smooth muscle receptors, diverging from pranolium’s cardiac-specific action .
Functional Analogues
Prodeconium Bromide (CAS 3690-61-7)
Suxamethonium Chloride (CAS 71-27-2)
- Structure : Dual quaternary ammonium groups with chloride counterions.
- Therapeutic Use : Depolarizing neuromuscular blocker .
- Key Difference: Suxamethonium induces rapid muscle paralysis, whereas pranolium targets ion channels in cardiac cells .
Data Tables
Table 1: Chemical and Pharmacological Comparison
*this compound data inferred from pranolium chloride (CAS 42879-47-0) studies .
Table 2: Experimental Efficacy in Arrhythmia Models
Discussion
This compound’s hypothesized antiarrhythmic activity stems from its beta-blocking properties, shared with pranolium chloride, but its iodine counterion may enhance lipid solubility and tissue retention compared to chloride analogs . In contrast, stilonium and prolonium iodide lack direct cardiac ion channel modulation, highlighting pranolium’s unique mechanism.
Limitations: Direct studies on this compound are absent; most data derive from pranolium chloride or structural analogs.
Q & A
Q. What methodologies confirm whether this compound’s observed effects are target-specific or off-target?
- Methodological Answer : Apply orthogonal assays:
- CRISPR interference (CRISPRi) : Knock down putative targets and assess effect persistence.
- Thermal proteome profiling (TPP) : Identify protein targets by thermal stability shifts.
- SPR biosensing : Measure binding kinetics to purified receptors. Triangulate data with cheminformatics tools (e.g., SEA, SwissTargetPrediction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
